molecular formula C18H11ClN2O B3015861 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 65148-07-4

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Katalognummer: B3015861
CAS-Nummer: 65148-07-4
Molekulargewicht: 306.75
InChI-Schlüssel: DZCDERJEEHCRHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and two phenyl groups at the 5th and 6th positions of the furo[2,3-d]pyrimidine ring system

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

This compound interacts with its target, the serine/threonine-protein kinase, to induce cell cycle arrest and activate DNA repair mechanisms . This interaction results in the prevention of cell proliferation and the promotion of cell survival in the presence of DNA damage .

Biochemical Pathways

The compound affects the cell cycle regulation pathway and the DNA repair pathway . By inhibiting the serine/threonine-protein kinase, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . Concurrently, it activates mechanisms for DNA repair, thereby preventing the propagation of DNA damage .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and the activation of DNA repair mechanisms . These effects can lead to the prevention of cell proliferation and the enhancement of cell survival in the presence of DNA damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity conditions . It is also important to note that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,6-diphenylpyrimidine with a suitable furan derivative under acidic or basic conditions to form the furo[2,3-d]pyrimidine ring system . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized furo[2,3-d]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the efficacy of furo[2,3-d]pyrimidine derivatives in targeting specific cancer pathways. For instance, compounds derived from this scaffold have shown promise as FLT3 inhibitors in acute myeloid leukemia (AML). A study demonstrated that certain derivatives exhibited significant cytotoxicity against FLT3-ITD expressing AML cell lines, with IC50 values in the nanomolar range . The mechanism involves the inhibition of FLT3 phosphorylation and subsequent downstream signaling pathways crucial for cancer cell proliferation.

Antimicrobial Properties

The pyrimidine scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of furo[2,3-d]pyrimidine can exhibit activity against various bacterial and fungal strains. One study noted that synthesized compounds showed antibacterial activity comparable to established antibiotics and antifungal agents like Amphotericin B . This highlights the potential for developing new antimicrobial agents based on this compound.

Neurological Applications

Pyrimidines are known to possess neuroprotective properties. Preliminary investigations into furo[2,3-d]pyrimidine derivatives suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation . This opens avenues for research into their use as therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthetic Methodologies

The synthesis of 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine typically involves multi-step reactions that allow for the introduction of various substituents at critical positions on the pyrimidine ring. The synthetic routes often utilize starting materials like benzoin and malononitrile under specific reaction conditions to yield the desired furo-pyrimidine structure .

Example Synthetic Route:

  • Condensation Reaction : Malononitrile reacts with appropriate aldehydes or ketones.
  • Cyclization : The resulting intermediates undergo cyclization to form the furo-pyrimidine core.
  • Chlorination : Introduction of chlorine at the 4-position can be achieved using reagents like phosphorus oxychloride.

Case Studies and Research Findings

StudyFocusFindings
Moradi et al., 2024FLT3 InhibitionCompounds exhibited IC50 values as low as 0.004 μM against AML cell lines .
Recent Advances in PyrimidinesAntimicrobial ActivitySeveral derivatives showed enhanced activity against bacterial strains compared to standard treatments .
Neuroprotective PotentialNeurological DisordersInvestigated effects on neurotransmitter modulation with promising results in preclinical models .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two phenyl groups and a chlorine atom on the furo[2,3-d]pyrimidine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the furo[2,3-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. The presence of chlorine and diphenyl groups contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that this compound exhibits potent inhibitory effects on several kinases, particularly those involved in cancer pathways. Notably, it has shown significant activity against FLT3-ITD mutations associated with acute myeloid leukemia (AML).

Inhibition of FLT3 Kinase

In a study evaluating various derivatives of furo[2,3-d]pyrimidines, this compound demonstrated an IC50 value of 0.004 μM against FLT3-ITD, indicating exceptional potency. This compound's anti-proliferative activity was also assessed in cell lines MV4-11 and MOLM-13, yielding GI50 values of 0.074 μM and 0.110 μM respectively .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the introduction of electron-donating groups (EDGs) enhances the potency of furo[2,3-d]pyrimidines. For instance:

CompoundSubstituentIC50 (μM)GI50 MV4-11 (μM)GI50 MOLM-13 (μM)
22Unsubstituted terminal phenyl0.0040.0740.110
264-OCH30.0550.0610.083
332,4-diF0.0060.1690.164

The introduction of halogens generally resulted in decreased activity compared to compounds with EDGs .

Immunomodulatory Effects

Beyond kinase inhibition, recent studies have highlighted the immunomodulatory capabilities of this compound. Treatment with the compound resulted in a significant reduction in pro-tumor M2-like macrophages while preserving M1-like macrophage populations in tumor-bearing mice models. This shift in macrophage polarization suggests potential applications in cancer therapy by remodeling the tumor microenvironment .

Case Studies

  • Acute Myeloid Leukemia (AML) : In preclinical models, treatment with this compound led to substantial tumor growth inhibition and enhanced survival rates in AML models.
  • Solid Tumors : The compound has been tested for its efficacy against solid tumors where it exhibited promising results in altering immune cell populations within the tumor microenvironment.

Pharmacokinetics

The pharmacokinetic profile of this compound shows reasonable drug exposure but moderate oral bioavailability (19.2%) when administered at a dose of 3 mg/kg in murine models . This aspect necessitates further optimization for clinical applications.

Eigenschaften

IUPAC Name

4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCDERJEEHCRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (3 g) and POCl3 (30 mL) was heated at 55-65° C. for 3 h. Water was then added followed by sodium bicarbonate. The resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and the crude compound was purified by silica gel column chromatography using a mixture of hexanes:ethyl acetate (95:5), to give white solid 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine (2 g, 63%). 1H NMR (300 MHz, CDCl3): δ 8.77 (s, 1H), 7.61-7.58 (m, 2H), 7.52-7.46 (m, 5H), 7.35-7.32 (m, 3H). LC-MS (ESI) m/z 307.0 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add 570 ml of phosphorus oxychloride to 57 g (200 mmol) of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one. Stir the mixture under reflux for 3 h, then cool it and concentrate it under reduced pressure. Stir the residue with ice-water for 30 min and then admix it with dichloromethane. Wash the resulting organic phase three times with water, dry it over sodium sulphate and concentrate it under reduced pressure. 58 g (93.2% of theory) of the target product are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.